molecular formula C17H20N2O3 B1644308 (+/-)-Nicotine-d3 salicylate salt

(+/-)-Nicotine-d3 salicylate salt

Cat. No.: B1644308
M. Wt: 303.37 g/mol
InChI Key: AIBWPBUAKCMKNS-NIIDSAIPSA-N
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Description

Significance of Stable Isotope Labeling in Nicotine (B1678760) Research

Stable isotope labeling is a non-radioactive technique where an atom in a molecule is replaced by its heavier, stable isotope. In nicotine research, hydrogen atoms are often replaced with deuterium (B1214612) (a stable isotope of hydrogen with an additional neutron). This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its non-labeled counterpart by mass spectrometry. wikipedia.org

The use of deuterium-labeled nicotine, such as nicotine-d3, offers several advantages in research:

Metabolic Studies: Researchers can trace the metabolic fate of nicotine in the body, identifying and quantifying its various metabolites. nih.gov This is crucial for understanding how the body processes nicotine and the factors that influence its metabolism. nih.gov

Pharmacokinetic Analysis: By administering a known amount of deuterated nicotine and measuring its concentration in biological fluids over time, scientists can accurately determine its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.netnih.gov This information is vital for understanding the bioavailability of nicotine from different delivery systems. nih.govresearchgate.netnih.gov

Quantification of Nicotine Levels: Deuterated nicotine serves as an excellent internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comnih.govcriver.com Because it behaves almost identically to natural nicotine during sample preparation and analysis, it allows for precise and accurate quantification of nicotine in complex matrices such as blood, urine, and saliva. oup.comnih.govcriver.com

Distinguishing Sources of Exposure: Labeled ingredients in products like e-cigarettes enable researchers to isolate and quantify the user's exposure specifically from that product, separate from other potential sources of nicotine. oup.com

Overview of (+/-)-Nicotine-d3 Salicylate (B1505791) Salt as a Foundational Research Tool

(+/-)-Nicotine-d3 salicylate salt is a specific form of deuterated nicotine that is widely used in research. chemicalbook.com It is a salt formed between racemic (a mixture of (+) and (-) enantiomers) nicotine-d3 and salicylic (B10762653) acid. nih.govscbt.comnih.gov The salicylate salt form often improves the stability and handling characteristics of the nicotine compound.

This compound's primary role is as an internal standard for the quantification of nicotine in various biological and environmental samples. caymanchem.com Its use in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS allows for highly sensitive and specific measurements of nicotine concentrations. nih.govnih.gov

Table 1: Properties of this compound

PropertyValue
Chemical Formula C17H17D3N2O3
Molecular Weight 303.37 g/mol scbt.comsigmaaldrich.com
CAS Number 1173021-00-5 sigmaaldrich.com
Synonyms 1-(Methyl-d3)-2-(3-pyridyl)pyrrolidine salicylate salt sigmaaldrich.com
Isotopic Purity Typically ≥98 atom % D sigmaaldrich.com

This data is compiled from multiple sources and may vary slightly between suppliers.

Detailed Research Findings

The application of this compound and other deuterated nicotine analogs has been instrumental in a wide array of research studies. For instance, stable isotope-labeled nicotine has been used to investigate the kinetics and bioavailability of nicotine from various sources, including cigarettes and transdermal patches. nih.govresearchgate.netnih.gov

In a notable study, the use of deuterium-labeled nicotine helped determine that the oral bioavailability of nicotine was higher than previously thought, suggesting significant metabolism outside the liver. nih.govresearchgate.net Another study utilized deuterated nicotine to assess the absolute bioavailability and absorption kinetics of a transdermal nicotine delivery system, demonstrating the utility of this method in clinical pharmacology. nih.gov

Furthermore, methods employing deuterated internal standards like nicotine-d3 have been developed for the simultaneous and accurate quantification of nicotine and its major metabolites, such as cotinine (B1669453) and trans-3'-hydroxycotinine, in serum and urine. oup.com These methods are crucial for guiding nicotine replacement therapy and assessing abstinence in individuals trying to quit tobacco. oup.com The precision of these analytical techniques is often very high, with imprecision reported to be less than 10% at physiological concentrations. oup.com

Research has also validated the use of deuterium-labeled analogs in quantitative studies of nicotine's metabolic disposition by demonstrating the absence of a significant isotope effect in the clearance of (S)-nicotine-3',3'-d2 compared to natural nicotine. nih.gov This confirms that the deuterated version is a reliable tracer for its non-deuterated counterpart in metabolic and pharmacokinetic studies.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

303.37 g/mol

IUPAC Name

2-hydroxybenzoic acid;3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)/i1D3;

InChI Key

AIBWPBUAKCMKNS-NIIDSAIPSA-N

SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Deuterated Nicotine Analogs

Chemical Synthesis Approaches for Deuterated Nicotine (B1678760)

The introduction of deuterium (B1214612) into the nicotine molecule can be achieved through various synthetic strategies. These approaches can be broadly categorized into those that focus on the specific placement of deuterium atoms (regioselectivity) and those that aim to produce a specific stereoisomer (enantioselectivity).

Regioselective Deuterium Incorporation Strategies

Regioselective deuteration allows for the placement of deuterium atoms at specific positions within the nicotine structure. This is crucial for mechanistic studies and for creating internal standards for analytical applications.

One common strategy involves the deuteration of the N-methyl group of the pyrrolidine (B122466) ring to produce nicotine-d3. This can be achieved through the methylation of a suitable precursor, nornicotine (B190312), using a deuterated methylating agent. For instance, (R,S)-nornicotine can be converted to (R,S)-nicotine-d3 by N-methylation using deuterated formaldehyde (B43269) and formic acid. mdpi.com

Deuteration of the pyridine (B92270) ring is also a key strategy. For example, base-catalyzed hydrogen-deuterium exchange reactions can be employed. researchgate.net Barium oxide (BaO) has been shown to be an effective transition metal-free catalyst for the D/H exchange reaction between pyridine and D2 gas, leading to selective deuteration at the α-position of the pyridine ring. rsc.org Other methods involve the synthesis of nicotine analogs with deuterium labels on the pyridine ring, such as at the C-2 and C-6 positions, through regioselective deprotonation followed by quenching with a deuterium source. google.com

The pyrrolidine ring can also be selectively deuterated. A notable example is the synthesis of (S)-nicotine-3′,3′-d2, where the key intermediate, 5-bromomyosmine, undergoes a base-catalyzed exchange with deuterium oxide to introduce deuterium at the 3' position with high efficiency. capes.gov.br Subsequent reduction and further chemical transformations yield the desired deuterated nicotine analog. capes.gov.br

Enantioselective Synthesis of Deuterated Nicotine Stereoisomers

The biological activity of nicotine is highly dependent on its stereochemistry, with (S)-nicotine being the more potent enantiomer. Therefore, enantioselective synthesis is critical for producing specific deuterated stereoisomers. Several strategies have been developed for the enantioselective synthesis of both (R)- and (S)-nicotine, which can be adapted for their deuterated counterparts.

One approach involves the use of chiral resolving agents to separate a racemic mixture of a key intermediate. For example, a racemic homoallylic alcohol intermediate can be separated into its optically pure forms by esterification with a chiral resolving agent like (S)-Ibuprofen, leading to the formation of diastereomers that can be separated chromatographically. scirp.org Subsequent hydrolysis and further reactions can then yield the desired enantiomer of deuterated nicotine.

Another strategy employs asymmetric catalysis. For instance, the synthesis of nicotine with high enantiomeric excess has been achieved through asymmetric Iridium-catalyzed allylic amination, followed by ring-closing metathesis and a racemization-free double bond reduction. google.com Similarly, a novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine has been developed via the alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. google.com These nornicotine enantiomers can then be methylated with a deuterated methyl source to produce the corresponding deuterated nicotine enantiomers.

Racemization and Chiral Resolution of Deuterated Nicotine Intermediates and Products

During the synthesis of chiral molecules, there is a potential for racemization, where a pure enantiomer converts into a mixture of both enantiomers. Studies on the pyrolysis of nicotine have shown that temperature can be a factor in racemization. nih.gov However, under typical synthetic conditions, nicotine exhibits considerable stereochemical stability. researchgate.net The process of racemization often involves the formation of an achiral intermediate, such as a carbocation or carbanion, which is less likely to occur under standard synthetic protocols for nicotine. researchgate.net

When a synthetic route produces a racemic mixture of deuterated nicotine, chiral resolution is necessary to isolate the desired enantiomer. A common and effective method for resolving racemic amines like nicotine is the formation of diastereomeric salts with a chiral acid. coresta.orgwikipedia.org Tartaric acid and its derivatives are frequently used as resolving agents. google.comgoogle.com

The process involves reacting the racemic deuterated nicotine with an enantiomerically pure chiral acid, such as O,O'-dibenzoyl-D-tartaric acid. google.com This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility. wikipedia.org Due to these differences, the diastereomers can be separated by fractional crystallization. coresta.org Once the desired diastereomeric salt is isolated, the pure enantiomer of deuterated nicotine can be recovered by treating the salt with a base to neutralize the acid. coresta.org The resolving agent can often be recovered for reuse, making the process more economical. google.com

Methodologies for Salt Formation, with Focus on the Salicylate (B1505791) Counterion

The formation of a salt, such as the salicylate salt, can improve the stability and handling of the nicotine compound. Nicotine salts are formed by reacting the basic nicotine molecule with an acid. researchgate.net

For the preparation of (+/-)-Nicotine-d3 salicylate salt, a solution of racemic nicotine-d3 would be reacted with salicylic (B10762653) acid. A general method for preparing nicotine salts involves mixing free-base nicotine with an organic acid, such as benzoic or citric acid. researchgate.net A specific patent describes the synthesis of nicotine meta-salicylate, highlighting its potential stability advantages over the ortho-salicylate form. google.com Another patented method for preparing a synthetic nicotine salt involves adding propylene (B89431) glycol, followed by an organic acid and synthetic nicotine, and then stirring the mixture at room temperature for several hours. wipo.int While specific protocols for this compound are not widely published, the general principle involves the acid-base reaction between the deuterated nicotine and salicylic acid, likely in a suitable solvent, followed by isolation of the resulting salt.

Characterization of Deuterium Enrichment and Isotopic Purity

After the synthesis of a deuterated compound, it is essential to confirm the degree of deuterium incorporation and its precise location within the molecule. This is achieved through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Techniques for Locating Deuterium Atoms within the Nicotine Structure

Mass Spectrometry (MS) is a powerful tool for determining the isotopic purity of a deuterated compound. By comparing the mass spectrum of the deuterated nicotine with that of its non-deuterated counterpart, the increase in molecular weight due to the incorporated deuterium atoms can be observed. For nicotine-d3, a mass shift of +3 atomic mass units would be expected. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is often used for this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, including the location of deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides a clear indication of the sites of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are equivalent to those in a ¹H NMR spectrum, allowing for the direct identification of the deuterated positions. illinois.eduhuji.ac.il ²H NMR experiments are typically performed in a non-deuterated solvent to avoid large solvent signals. illinois.edudal.ca The resulting spectrum will show peaks only at the positions where deuterium has been incorporated. The natural abundance ²H NMR spectrum of nicotine has been reported, providing a reference for such analyses. researchgate.net

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from that between carbon and hydrogen (C-H). This difference can be observed in the ¹³C NMR spectrum and can be used to confirm the location of deuterium atoms.

By combining the data from these analytical techniques, a comprehensive characterization of the this compound can be achieved, confirming its chemical structure, isotopic enrichment, and stereochemical purity.

Advanced Analytical Methodologies for Nicotine and Metabolites Utilizing +/ Nicotine D3 Salicylate Salt As an Internal Standard

Principles and Advantages of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) coupled with mass spectrometry (MS) is a powerful analytical technique for the precise quantification of analytes in complex samples. nih.gov The core principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard (IS), to the sample at the beginning of the sample preparation process. plos.org In the context of nicotine (B1678760) analysis, a deuterated form such as (+/-)-Nicotine-d3 salicylate (B1505791) salt is used. info-tabac.ca

This internal standard is chemically identical to the endogenous analyte (nicotine) but has a different mass due to the presence of deuterium (B1214612) atoms. As the IS and the analyte are chemically homologous, they exhibit nearly identical behavior during sample extraction, cleanup, derivatization, and chromatographic separation. fda.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

During mass spectrometric analysis, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then performed by measuring the ratio of the signal intensity of the analyte to that of the internal standard, rather than relying on the absolute signal intensity of the analyte alone. plos.org This ratiometric measurement is the key to the high precision and accuracy of the SID-MS method.

Minimizing Matrix Effects and Enhancing Analytical Accuracy and Precision

A significant challenge in bioanalytical chemistry is the "matrix effect," which refers to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. researchgate.net These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard like (+/-)-Nicotine-d3 salicylate salt is the most effective way to compensate for matrix effects. researchgate.netresearchgate.net Because the internal standard co-elutes with the analyte and has the same physicochemical properties, it experiences the same degree of ion suppression or enhancement. oup.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out. This normalization process significantly improves the accuracy and precision of the quantitative results. researchgate.net

The use of deuterated internal standards has been shown to minimize matrix effects to less than 20% in the analysis of nicotine and its metabolites in complex matrices like plasma and urine. nih.gov This enhancement in data quality is critical for the validation of analytical methods according to regulatory guidelines and for ensuring the reliability of clinical and research findings. researchgate.netstudylib.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of nicotine and its metabolites due to its high selectivity and sensitivity. oup.com The incorporation of this compound and other deuterated nicotine analogs as internal standards is a common practice in various LC-MS/MS methodologies.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Development and Validation

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with MS/MS, UPLC provides a powerful tool for the rapid and sensitive analysis of nicotine and its related compounds.

In the development and validation of UPLC-MS/MS methods, deuterated internal standards are essential for ensuring accuracy. For instance, a method for analyzing nicotine-related impurities in nicotine pouches and tobacco products used individual deuterated internal standards for each analyte to compensate for extraction losses and matrix effects. mdpi.com The method demonstrated high precision with a short run time of 3.5 minutes. mdpi.com The use of multiple reaction monitoring (MRM) mode allows for the specific detection and quantification of each analyte and its corresponding internal standard. mdpi.com

ParameterValueReference
Chromatography System UPLC-MS/MS mdpi.com
Run Time 3.5 minutes mdpi.com
Internal Standards Deuterated for each analyte mdpi.com
Benefit Compensates for extraction loss and matrix effects mdpi.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocols

HPLC-MS/MS methods are widely used for the quantification of nicotine and its primary metabolite, cotinine (B1669453), in various biological fluids. A review of such methods highlights that nicotine-d3 and nicotine-d4 (B602509) are commonly used internal standards. researchgate.netnih.gov Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). plos.orgnih.gov

In a validated method for the determination of nicotine and cotinine in serum, d3-nicotine was used as the internal standard. oup.com The protocol involved SPE in a 96-well plate format, allowing for high-throughput analysis. oup.com The use of the deuterated internal standard resulted in good recovery rates of 95–116% for nicotine. oup.com

ParameterNicotineCotinineReference
Internal Standard d3-nicotined3-cotinine oup.com
Sample Volume 100 µL serum or saliva100 µL serum or saliva oup.com
Extraction Solid-Phase Extraction (96-well)Solid-Phase Extraction (96-well) oup.com
Calibration Range 2–100 ng/mL20–1,000 ng/mL oup.com
Recovery 95–116%93–94% oup.com
MRM Transition m/z 163 → 130m/z 177 → 80 oup.com
IS MRM Transition m/z 166 → 130m/z 180 → 80 oup.com

A specific example explicitly mentioning the use of This compound as the internal standard is found in the analysis of plasma samples from a clinical study of a nicotine inhaler. info-tabac.ca The use of this specific internal standard in a validated LC/MS/MS method underscores its acceptance and utility in regulated bioanalysis. info-tabac.ca

Capillary Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) Implementations

Capillary LC, characterized by its very low flow rates and narrow-bore columns, offers enhanced sensitivity, requiring smaller sample volumes. When coupled with electrospray ionization (ESI) and tandem mass spectrometry, it is a highly effective technique for analyzing low-concentration analytes.

A sensitive method for the analysis of nicotine and cotinine in plasma was developed using capillary HILIC-ESI-MS/MS. nih.gov This method was capable of quantifying both deuterated and non-deuterated forms of nicotine and cotinine in as little as 20 µL of plasma. nih.gov The limit of quantitation for nicotine was 0.15 ng/mL, demonstrating the high sensitivity of the technique. nih.gov The use of deuterated internal standards is fundamental to achieving such low detection limits while maintaining accuracy. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) Separations

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly well-suited for the separation of polar compounds like nicotine and its more polar metabolites. nih.govthermofisher.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.

A validated HILIC-MS/MS method for the analysis of nicotine in environmental samples demonstrated excellent peak shape and linearity, with the use of isotope dilution mass spectrometry being a key component of the method's success. thermofisher.com The retention of nicotine in HILIC is highly dependent on mobile phase composition, buffer pH, and ionic strength, offering flexibility in method development. thermofisher.com

In another study, a HILIC-based LC-MS/MS method was developed and validated for the simultaneous determination of nicotine and cotinine in human serum. nih.gov The method utilized stable isotope-labeled internal standards and showed no significant matrix effect, with accuracy ranging from 93.39% to 105.73% for nicotine. nih.gov

ParameterValueReference
Chromatography Mode HILIC nih.govthermofisher.com
Column Phenomenex Luna® HILIC nih.gov
Mobile Phase Acetonitrile (B52724):100mM ammonium (B1175870) formate (B1220265) buffer (pH=3.2) (90:10, v/v) nih.gov
Benefit Good separation for polar analytes, improved peak shape thermofisher.com
Accuracy (Nicotine) 93.39% - 105.73% nih.gov

Optimization of Chromatographic Column Chemistries (e.g., C18 stationary phases)

The accurate quantification of nicotine and its metabolites using this compound as an internal standard is critically dependent on the chromatographic separation, where the choice of column chemistry plays a pivotal role. Reversed-phase chromatography, particularly with C18 (octadecylsilane) stationary phases, is a cornerstone for these analyses due to its robustness and versatility in separating compounds of varying polarity.

C18 columns are packed with silica (B1680970) particles that have been chemically modified with C18 alkyl chains, creating a non-polar stationary phase. This composition is effective for retaining and separating nicotine and its relatively less polar metabolites like cotinine and nornicotine (B190312) from complex biological matrices. The selection of a specific C18 column often involves considering particle size, pore size, and surface area to achieve optimal resolution and peak shape. For instance, columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) can provide higher efficiency and faster analysis times, which is crucial for high-throughput laboratories. nih.gov

Several studies have demonstrated the successful use of various C18 columns for this purpose. The Kinetex® EVO C18, a core-shell column, has been utilized for the simultaneous analysis of nicotine, anabasine, and key metabolites, offering rapid and sensitive results. nih.gov Similarly, the Gemini® NX-C18 and Kromasil® Eternity™ C18 columns have been employed in methods for analyzing nicotine and its metabolites in samples like human urine and e-cigarette liquids, highlighting the adaptability of C18 chemistry. nih.govelsevierpure.comnih.gov The Ascentis® Express C18 has been used for determining nicotine and cotinine in hair samples, showcasing its utility for challenging matrices. researchgate.net

While C18 is the most common choice, other column chemistries are also optimized for specific applications. For highly polar metabolites that may have poor retention on traditional C18 phases, alternative chemistries are explored. Hydrophilic Interaction Chromatography (HILIC) offers a different selectivity by using a polar stationary phase and a less polar mobile phase, which can enhance the retention of very polar compounds. nih.gov Phenyl-hexyl stationary phases have also been shown to be superior to C18, C8, and HILIC phases in certain applications, by providing a unique selectivity that can help resolve analytes from matrix interferences. researchgate.net The choice between these chemistries depends on the specific metabolites being targeted and the complexity of the sample matrix.

Table 1: Examples of Chromatographic Columns Used for Nicotine and Metabolite Analysis


Mobile Phase Composition and Gradient Elution Strategies for Nicotine and Metabolites

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation of nicotine and its metabolites. The choice of solvents, additives, and pH directly influences the retention, selectivity, and peak shape of the analytes. In reversed-phase chromatography, the mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol (B129727).

Acetonitrile is frequently chosen as the organic solvent due to its low viscosity and UV transparency. Methanol is another common option and can offer different selectivity compared to acetonitrile. nih.gov The aqueous portion of the mobile phase often contains additives to control pH and improve peak shape. Ammonium formate and formic acid are common additives used in LC-MS applications because they are volatile and compatible with mass spectrometry detection. nih.govelsevierpure.com These additives help to buffer the mobile phase at an acidic pH, which can improve the ionization efficiency of the analytes in the MS source. For example, a mobile phase consisting of 10 mM ammonium acetate (B1210297) with 0.001% formic acid (pH ~4.97) has been used effectively. nih.gov

Gradient elution is a powerful strategy employed to separate a wide range of compounds with varying polarities in a single run. This technique involves changing the composition of the mobile phase over the course of the analysis. For the analysis of nicotine and its metabolites, a typical gradient might start with a higher proportion of the aqueous phase to retain the more polar metabolites, followed by a gradual increase in the organic solvent concentration to elute the less polar compounds like nicotine. nih.govcdc.gov For instance, a gradient could begin with 15% methanol and increase linearly to 76% over several minutes. nih.gov This approach allows for the effective separation of a diverse suite of analytes, from the highly polar nicotine-N-oxides to the less polar nornicotine.

Isocratic elution, where the mobile phase composition remains constant throughout the run, can also be used for simpler analyses targeting a smaller number of compounds. elsevierpure.comwiley.com An isocratic mobile phase of 75% acetonitrile and 0.05% formic acid has been used for the rapid, 4-minute analysis of nicotine, cotinine, and NNK. elsevierpure.com The choice between gradient and isocratic elution depends on the complexity of the sample and the number of analytes to be resolved.

Table 2: Common Mobile Phase Compositions for Nicotine Analysis


Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantification of nicotine and its primary metabolite, cotinine. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a reliable method for complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response.

In GC-MS analysis, nicotine's inherent volatility allows it to be analyzed directly without the need for chemical derivatization in many cases. nih.gov However, for some metabolites or to improve chromatographic properties, derivatization might be employed. The analysis typically involves a simple extraction step from the biological matrix, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by direct injection into the GC-MS system. nih.govelsevierpure.com

Methods have been developed for various biological samples, including plasma, serum, and urine. nih.govelsevierpure.comresearchgate.net For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. This involves monitoring specific fragment ions for the analyte and the internal standard, which significantly enhances sensitivity and selectivity by reducing background noise. For nicotine, a common quantifier ion is m/z 84, while for cotinine, it is m/z 98. rsc.org The corresponding deuterated internal standards would have quantifier ions shifted by the mass of the isotopes (e.g., +3 for Nicotine-d3).

The combination of a simple extraction procedure, such as micro-extraction by packed sorbent (MEPS), and GC-MS analysis provides a rapid and reproducible method for determining nicotine and cotinine levels. rsc.org Such methods can achieve low limits of detection, often in the low ng/mL range, making them suitable for studies involving both active and passive smoke exposure. elsevierpure.comrsc.org

Table 3: GC-MS Parameters for Nicotine and Cotinine Analysis


Emerging and Specialized Mass Spectrometry Techniques

Beyond conventional LC-MS and GC-MS, several emerging and specialized mass spectrometry techniques are being applied to the analysis of nicotine and its metabolites, offering advantages in speed, sensitivity, and specificity. The use of internal standards like this compound remains crucial for ensuring data quality in these advanced methods.

Paper Spray Mass Spectrometry (PS-MS) for Rapid Quantitative Analysis

Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation. nih.govnih.govrsc.org This method involves applying a small volume of the sample directly onto a triangular paper substrate. After the sample dries, a solvent and a high voltage are applied to the paper, generating a spray of ions that are directed into the mass spectrometer. nih.gov

The primary advantage of PS-MS is its high-throughput capability, as it eliminates the need for time-consuming chromatographic separation. nih.govnih.gov This makes it particularly suitable for large-scale studies and screening applications. PS-MS has been successfully validated for the quantification of nicotine and cotinine in complex matrices such as cell culture media. nih.govrsc.org While the limits of quantitation may be higher than those achieved with traditional GC-MS or LC-MS methods, they are often sufficient for many clinical and research applications. nih.gov The use of isotopically labeled internal standards, spotted along with the sample, is essential for achieving precise and accurate quantification. nih.govthermofisher.com

Orbitrap Mass Spectrometry for High-Resolution Accurate Mass Quantification

Orbitrap Mass Spectrometry provides high-resolution and accurate-mass (HRAM) capabilities, which significantly enhance the specificity and confidence in compound identification and quantification. This technology can be coupled with both gas chromatography (GC-Orbitrap MS) and liquid chromatography (LC-Orbitrap MS). thermofisher.comuni-due.de

The high resolving power of the Orbitrap analyzer allows for the separation of analytes from isobaric interferences—compounds with the same nominal mass but different elemental compositions. This is particularly valuable when analyzing complex biological samples. The exceptional mass accuracy (typically <5 ppm) allows for the confident determination of the elemental composition of detected ions. thermofisher.comnih.gov

In the context of nicotine analysis, Orbitrap MS has been used for the quantitative analysis of nicotine in e-liquids and the determination of nicotine and its metabolites in various biological fluids, including urine and plasma. thermofisher.comuni-due.denih.gov Methods using LC-Orbitrap-MS/MS have been developed to determine cotinine, 3'-hydroxycotinine, and nicotine 1'-oxide in urine, utilizing modes like parallel reaction monitoring (PRM) for enhanced specificity. nih.gov The use of deuterated internal standards, such as Nicotine-d3, is integral to these HRAM methods for ensuring accurate quantification. uni-due.deresearchgate.net

Sample Preparation Strategies for Diverse Biological Matrices

The successful analysis of nicotine and its metabolites from diverse biological matrices hinges on effective sample preparation. The primary goals of sample preparation are to isolate the analytes of interest from interfering matrix components, concentrate the analytes, and present them in a solvent compatible with the analytical instrument. The choice of technique depends on the matrix (e.g., plasma, urine, saliva, hair), the target analytes, and the sensitivity required. The addition of an internal standard like this compound at the beginning of the process is a critical step to account for any analyte loss during these procedures. nih.gov

Protein Precipitation (PPT) is one of the simplest and fastest methods, commonly used for plasma and serum samples. It involves adding a solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. researchgate.netnih.gov After centrifugation, the supernatant containing the analytes can be directly injected or further processed. While fast, PPT may result in less clean extracts compared to other methods, which can lead to matrix effects in the MS analysis. researchgate.net

Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is often adjusted to ensure the analytes are in their neutral, more organic-soluble form. LLE can provide very clean extracts but can be labor-intensive and uses significant volumes of organic solvents. valpo.edu

Solid-Phase Extraction (SPE) is a highly versatile and widely used technique that offers a good balance between extract cleanliness, recovery, and automation potential. SPE uses a solid sorbent packed in a cartridge or well plate to retain analytes from the liquid sample. elsevierpure.comnih.govnih.gov Interfering components are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. Different sorbent chemistries (e.g., C18, mixed-mode cation exchange) can be used to selectively retain nicotine and its various metabolites. elsevierpure.comnih.gov

Micro-Extraction by Packed Sorbent (MEPS) is a miniaturized version of SPE, offering reduced solvent and sample consumption, making it a greener alternative. rsc.org It is a simple and rapid technique that has been successfully applied to the extraction of nicotine and cotinine from urine for GC-MS analysis. rsc.org

Table 4: Overview of Sample Preparation Techniques


Protein Precipitation Techniques

Protein precipitation (PPT) is a rapid and straightforward method for sample preparation, particularly for plasma samples. This technique involves adding a solvent, such as acetonitrile or methanol, to the biological sample to denature and precipitate proteins, which can interfere with the analysis. researchgate.netnih.gov

In a typical workflow, a known amount of the internal standard, such as nicotine-d3, is added to the plasma sample before the precipitating agent. researchgate.netmdpi.com For instance, in one method, 100 µL of ice-cold methanol was added to 50 µL of plasma to precipitate proteins. researchgate.net Another approach used 1 mL of acetonitrile containing nicotine-d3 for a 0.5 mL urine sample, followed by vortexing and centrifugation to separate the precipitated proteins. nih.gov The supernatant, containing the analytes and the internal standard, is then collected for analysis, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The use of (+/-)-Nicotine-d3 compensates for any variability in the precipitation and recovery process, ensuring that the calculated concentration of the target analyte is accurate. researchgate.net Some methods may also employ acidic precipitation, such as with trichloroacetic acid, to aid in matrix clean-up before further extraction steps. nih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method is effective for cleaning up complex biological samples like urine and plasma. restek.com

In the analysis of nicotine and its metabolites, this compound serves as an essential internal standard to monitor and correct for analyte loss during the multi-step LLE process. A common LLE procedure involves basifying the biological sample (e.g., urine) with a solution like 5N NaOH and then extracting the analytes with an organic solvent mixture, such as 50/50 methylene (B1212753) chloride/diethyl ether. restek.com The internal standard is added to the sample before extraction. After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection into the analytical instrument, typically an LC-MS/MS system. restek.com The ratio of the analyte peak area to the internal standard peak area is used for quantification, which corrects for any inconsistencies in extraction efficiency or sample handling. restek.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a highly selective and effective sample preparation method used to isolate and concentrate analytes from complex matrices like plasma and urine. nih.govnih.gov This technique relies on the affinity of the analyte for a solid sorbent material packed in a cartridge or plate. The use of a deuterated internal standard like (+/-)-Nicotine-d3 is critical for ensuring the accuracy of SPE methods by accounting for variability in recovery. nih.govnih.gov

The SPE protocol typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes. For nicotine analysis in urine, a common approach uses a copolymeric-bonded phase silica column. nih.gov In one validated method, urine samples fortified with nicotine-d3 were acidified and loaded onto conditioned SPE cartridges. nih.gov After washing, the target analytes and the internal standard were eluted with a mixture of methanol and ammonium hydroxide. nih.gov The eluate was then evaporated and reconstituted for LC-MS/MS analysis. nih.gov The recovery of nicotine using this SPE method was reported to be approximately 61% +/- 6%. nih.gov The inclusion of the internal standard from the beginning of the process allows for precise quantification despite incomplete or variable recovery. nih.govnih.gov

QuEChERS Methodology for Nicotine Extraction from Complex Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction and cleanup technique originally developed for pesticide residue analysis in food, which has been adapted for various analytes in complex matrices, including nicotine metabolites in hair and nails. nih.govnih.gov This approach combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.

In a modified QuEChERS method for analyzing nicotine metabolites like cotinine and trans-3′-hydroxycotinine in keratinic matrices, (+/-)-Nicotine-d3 (as part of an internal standard mix) is added to the sample at the beginning of the procedure. nih.govnih.gov The sample is first homogenized and extracted with a solvent like acetonitrile. Subsequently, salts are added to induce phase separation and the supernatant is cleaned up using a d-SPE step with a suitable sorbent. The use of an internal standard like nicotine-d3 is crucial to compensate for matrix effects and potential analyte loss during the extraction and cleanup phases. This methodology has been shown to offer higher recoveries and greater robustness compared to traditional LLE methods for these types of samples. nih.govnih.gov

Enzymatic Hydrolysis for Analysis of Conjugated Nicotine Metabolites (e.g., glucuronides)

A significant portion of nicotine and its metabolites are excreted in urine as glucuronide conjugates. nih.gov To measure the total concentration of these compounds, a hydrolysis step is required to cleave the glucuronide moiety before extraction and analysis. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. nih.govresearchgate.net

In these analytical methods, a deuterated internal standard, such as d3-nicotine-N-glucuronide, is essential for accurate quantification. researchgate.netnih.gov The internal standard is added to the urine sample along with the β-glucuronidase enzyme and incubated to allow for the cleavage of the glucuronide conjugates of both the analytes and the internal standard. nih.govresearchgate.net Following hydrolysis, the sample undergoes further cleanup, for example, by protein precipitation with acetone, before LC-MS/MS analysis. nih.gov The use of a labeled glucuronide standard helps to monitor and control for the efficiency and completeness of the enzymatic reaction, as well as for any subsequent sample processing steps, thereby reducing the risk of under-quantification and false-negative results. researchgate.netnih.gov

Rigorous Method Validation and Performance Characterization

The validation of analytical methods is essential to ensure their reliability for the intended application. This process involves characterizing key performance parameters to demonstrate that the method is accurate, precise, and robust.

Determination of Linearity and Dynamic Range of Calibration Curves

A fundamental aspect of method validation is establishing the linearity and dynamic range of the calibration curve. This is achieved by analyzing a series of calibration standards prepared in the same biological matrix as the samples (e.g., plasma or urine) at different known concentrations. researchgate.netrestek.com The response of the instrument (e.g., the peak area ratio of the analyte to the internal standard, nicotine-d3) is plotted against the concentration of the analyte.

The linearity of the method is typically evaluated by the coefficient of determination (r²) of the calibration curve, with a value greater than 0.99 generally considered acceptable. nih.govrestek.com The dynamic range is the concentration range over which the method is shown to be linear, accurate, and precise, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). For example, a method for nicotine in plasma demonstrated linearity from 0.50 ng/mL to 35.0 ng/mL. researchgate.net Another study for nicotine in urine established a linear range of 2-1,000 ng/mL. restek.com The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. restek.com

The following table summarizes the linearity and dynamic range data from various studies that utilized a deuterated nicotine internal standard.

Analyte(s)MatrixInternal StandardLinear Range (ng/mL)Correlation Coefficient (r²)Reference
Nicotine, Cotinine, trans-3'-hydroxycotininePlasmaCotinine-d3, Nicotine-d4Nicotine: 0.50-35.0; Cotinine/3-HC: 6.00-420> 0.995 researchgate.net
Nicotine, Cotinine, trans-3'-hydroxycotinineUrineCotinine-d3Nicotine/Cotinine: 1-1000; 3-HC: 10-1000Not specified fishersci.com
Nicotine and metabolitesUrineNicotine-d3, Cotinine-d3, etc.Not specified> 0.99 nih.gov
Nicotine, Cotinine, etc.UrineCotinine-d3, Nicotine-d4, etc.Nicotine: 2-1000; Cotinine: 5-5000≥ 0.995 restek.com
NicotineSerum/UrineNicotine-d(x)Up to 2000 µg/L (2000 ng/mL)Not specified nih.gov
NicotineEnvironmental SamplesNicotine-d45-2000> 0.999 thermofisher.com

Assessment of Intra- and Inter-assay Precision and Accuracy

The reliability of an analytical method is fundamentally determined by its precision (the closeness of repeated measurements) and accuracy (the closeness of a measured value to a known value). In the analysis of nicotine and its metabolites, this compound serves as an invaluable internal standard to ensure both high precision and accuracy.

Intra-assay precision refers to the consistency of results within a single analytical run. Studies have demonstrated that methods utilizing deuterated nicotine standards exhibit excellent intra-day precision. For instance, in the analysis of nicotine and cotinine, intra-day imprecision was found to be ≤14%. nih.govnih.gov Another study reported intra-assay imprecision for cotinine to be less than 5% (coefficient of variation). researchgate.netoup.com For nicotine, cotinine, and trans-3'-hydroxycotinine, intra-day precisions have been reported to be below 15%. researchgate.net

Inter-assay precision assesses the reproducibility of results across different analytical runs, often on different days. The use of deuterated internal standards like nicotine-d3 also contributes to strong inter-assay precision. One study documented inter-day imprecision for nicotine and its metabolites at ≤17%. nih.govnih.gov Another reported inter-assay imprecision for cotinine as less than 10% (coefficient of variation). researchgate.netoup.com In a separate validation, between-run coefficients of variation (% CV) for nicotine in serum were 5.4%, 5.2%, 4.8%, and 5.9% at concentrations of 10, 15, 25, and 50 micrograms/L, respectively. For urine, the between-run % CVs were 5.9%, 4.5%, 2.7%, and 5.2% at nicotine concentrations of 100, 250, 500, and 2000 micrograms/L, respectively. nih.gov

Accuracy is ensured by comparing the measured concentration against a known standard. Methods validated with deuterated internal standards consistently show high accuracy. For example, the accuracy for nicotine and cotinine determination has been reported to range between 93.39% and 105.73% for nicotine and between 93.04% and 107.26% for cotinine. nih.gov Another study found mean accuracies ranging from 87.7% to 105.8% for nicotine, 90.3% to 102.9% for cotinine, and 99.9% to 109.9% for hydroxycotinine. researchgate.net Furthermore, accuracy values for nicotine and cotinine analysis have been reported to be not less than 84.6%. researchgate.net

ParameterAnalyteMatrixValueReference
Intra-assay Precision Nicotine & CotininePlasma, Urine≤14% nih.govnih.gov
CotininePlasma<5% (CV) researchgate.netoup.com
Nicotine, Cotinine, trans-3'-hydroxycotininePlasma<15% researchgate.net
Inter-assay Precision Nicotine & MetabolitesPlasma, Urine≤17% nih.govnih.gov
CotininePlasma<10% (CV) researchgate.netoup.com
NicotineSerum4.8% - 5.9% (CV) nih.gov
NicotineUrine2.7% - 5.9% (CV) nih.gov
Accuracy NicotineSerum93.39% - 105.73% nih.gov
CotinineSerum93.04% - 107.26% nih.gov
NicotinePlasma87.7% - 105.8% researchgate.net
CotininePlasma90.3% - 102.9% researchgate.net
trans-3'-hydroxycotininePlasma99.9% - 109.9% researchgate.net
Nicotine & CotinineUrine≥84.6% researchgate.net

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of this compound as an internal standard is instrumental in establishing low LOD and LOQ values for nicotine and its metabolites.

In a study utilizing a deuterated internal standard, the LOD and LOQ for nicotine were 0.36 ng/mL and 1.19 ng/mL, respectively. For cotinine, the LOD and LOQ were 0.18 ng/mL and 3.94 ng/mL, respectively. researchgate.net Another method reported the LOQ for all analytes in plasma and urine to be 1.0 ng/mL and 2.5 ng/mL, respectively. nih.govnih.gov Research has shown that with sophisticated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), even lower limits can be achieved. For instance, a highly sensitive method reported LOQs ranging from 0.02 to 0.1 ng/mL for cotinine and trans-3'-hydroxycotinine in various biofluids. nih.gov Another study established an LOQ of 0.20 ng/mL for cotinine in plasma. researchgate.netoup.com

The choice of analytical technique significantly impacts these limits. For example, a gas chromatography-mass spectrometry (GC-MS) method had a lower limit of detection of approximately 2 micrograms/L for nicotine. nih.gov In contrast, an LC-MS/MS method for nicotine and its metabolites reported detection limits between 0.02 and 1.40 ng/mL and quantitation limits between 0.06 and 4.60 ng/mL. nih.gov

AnalyteMatrixLODLOQReference
Nicotine-0.36 ng/mL1.19 ng/mL researchgate.net
Cotinine-0.18 ng/mL3.94 ng/mL researchgate.net
Multiple AnalytesPlasma-1.0 ng/mL nih.govnih.gov
Multiple AnalytesUrine-2.5 ng/mL nih.govnih.gov
Cotinine, trans-3'-hydroxycotinineBiofluids-0.02 - 0.1 ng/mL nih.gov
CotininePlasma0.13 ng/mL0.20 ng/mL researchgate.netoup.com
NicotineSerum/Urine~2 µg/L- nih.gov
Nicotine & MetabolitesUrine0.02 - 1.40 ng/mL0.06 - 4.60 ng/mL nih.gov

Recovery Studies in Diverse Biological Systems

Recovery studies are essential to evaluate the efficiency of the extraction process used to isolate the analyte from the biological matrix. The use of an internal standard like this compound, added to the sample at the beginning of the extraction procedure, allows for the accurate assessment and correction of any analyte loss during sample preparation.

The extraction recovery of nicotine and its metabolites can vary depending on the analyte, the biological matrix, and the extraction method employed. In a comprehensive study analyzing multiple nicotine metabolites in plasma and urine, the total extraction recovery was concentration-dependent and ranged from 52% to 88% in plasma and 51% to 118% in urine. nih.govnih.gov Another review indicated a broad recovery range of 53% to 124.5% for nicotine and cotinine across various biological matrices. nih.gov

Analyte(s)MatrixExtraction Recovery (%)Reference
Nicotine & MetabolitesPlasma52 - 88 nih.govnih.gov
Nicotine & MetabolitesUrine51 - 118 nih.govnih.gov
Nicotine & CotinineVarious Biological Matrices53 - 124.5 nih.gov
NicotineSerum, Urine61 ± 6 nih.gov
CotininePlasma>95 - 100 researchgate.net

Mechanistic Studies in Preclinical Models and in Vitro Systems Utilizing +/ Nicotine D3 Salicylate Salt

Pharmacokinetic Investigations in Animal Models

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is fundamental to understanding its physiological effects. The use of (+/-)-Nicotine-d3 salicylate (B1505791) salt in animal models has provided significant insights into these processes.

Upon administration, the absorption and distribution of nicotine (B1678760) are rapid and complex processes influenced by the route of administration and the formulation of the nicotine product. Studies utilizing deuterated nicotine, often in conjunction with intravenous administration of unlabeled nicotine, have allowed for the precise determination of absolute bioavailability and absorption kinetics. nih.gov For instance, research on transdermal nicotine systems in smokers, using deuterium-labeled nicotine, revealed a mean absorption time of 4.2 hours. nih.gov

The form of nicotine administered, whether as a freebase or a salt, significantly impacts its absorption profile. Nicotine salts, such as nicotine salicylate, are generally absorbed more rapidly than freebase nicotine. researchgate.netnih.gov This is attributed to the lower pH of the salt form, which can influence its ionization state and subsequent membrane permeability. researchgate.net Studies in rats have shown that nicotine salts exhibit a shorter time to reach maximum plasma concentration (Tmax) compared to freebase nicotine. nih.gov Furthermore, the particle size of inhaled aerosols can affect deposition in the respiratory tract, with larger particles primarily depositing in the oropharyngeal cavity and upper respiratory tract, influencing the site and rate of absorption. nih.gov

The elimination of nicotine and its metabolites from the body occurs through various pathways, primarily hepatic metabolism followed by renal excretion. The clearance of nicotine can be influenced by its formulation. Studies in rats have indicated that the metabolic rate and clearance of freebase nicotine are decreased compared to nicotine salts, suggesting that freebase nicotine is retained in the body for a longer duration. researchgate.netcoresta.org

The primary metabolite of nicotine is cotinine (B1669453), and the ratio of cotinine to nicotine is a common biomarker for nicotine exposure. oup.com The formation of cotinine and its subsequent metabolites, such as trans-3'-hydroxycotinine, is a key step in nicotine's clearance. oup.com Studies have shown that the ratio of cotinine to nicotine is similar regardless of whether nicotine is administered intravenously or transdermally. nih.gov

PBPK models are powerful computational tools that simulate the ADME of a compound in the body based on physiological and biochemical parameters. These models have been developed to predict nicotine and cotinine concentrations following various administration routes. nih.gov PBPK models can incorporate factors such as enzyme kinetics, including the activity of cytochrome P450 (CYP) 2A6 and 2B6, which are crucial for nicotine metabolism. nih.gov

These models are instrumental in understanding the differences in nicotine pharmacokinetics across various products, such as combustible cigarettes, e-cigarettes, and nicotine replacement therapies. nih.govnih.govresearchgate.net By integrating data from clinical studies with real-world usage patterns, PBPK modeling can predict nicotine exposure under naturalistic conditions, providing valuable information for assessing the potential effects of different nicotine products. nih.govresearchgate.net

Significant age-related differences in nicotine pharmacokinetics have been observed in animal models, which can impact the interpretation of behavioral and toxicological studies. nih.govnih.gov In rats, adolescent animals have been shown to have lower plasma and brain levels of nicotine and its primary metabolite, cotinine, compared to adults given the same dose. nih.govnih.govresearchgate.net

Specifically, studies have demonstrated that early adolescent rats have a lower area under the plasma concentration-time curve (AUC) for nicotine, cotinine, and nicotine-1'-N-oxide, but a higher AUC for the minor metabolite nornicotine (B190312). nih.gov Furthermore, adolescent rats exhibit a larger volume of distribution and higher plasma clearance of nicotine compared to adult rats. nih.govresearchgate.net These findings highlight the importance of considering age as a variable in preclinical nicotine research.

The pharmacokinetic profiles of nicotine freebase and nicotine salts differ significantly, which may underlie the observed differences in their reinforcing effects. nih.govfrontiersin.org In rat models, nicotine salts like nicotine benzoate, lactate, and tartrate have been shown to be absorbed more rapidly than freebase nicotine, as indicated by a shorter Tmax. researchgate.netnih.govcoresta.org However, freebase nicotine can reach and maintain a higher peak plasma concentration (Cmax) and has a slower metabolic rate and clearance. researchgate.netnih.govcoresta.org

Conversely, other studies suggest that nicotine salts can lead to higher nicotine delivery. nih.gov Research comparing vapor self-administration in rats found that nicotine tartrate resulted in greater drug delivery than freebase nicotine. frontiersin.org These discrepancies may be related to the specific salt form, the route of administration, and the dose used in the studies. The pH of the formulation also plays a crucial role; for example, with nicotine benzoate, a lower pH (achieved with a higher benzoic acid ratio) has been associated with a lower Cmax. researchgate.netcoresta.org

Interactive Table: Comparative Pharmacokinetic Parameters of Nicotine Freebase vs. Nicotine Salts in Rats

Nicotine FormTmax (Time to Peak Concentration)Cmax (Peak Plasma Concentration)Metabolic Rate & Clearance
Nicotine Freebase Larger researchgate.netcoresta.orgHigher researchgate.netnih.govcoresta.orgDecreased researchgate.netcoresta.org
Nicotine Salts Smaller researchgate.netnih.govcoresta.orgLower researchgate.netnih.govcoresta.orgIncreased researchgate.netcoresta.org

Nicotine Metabolism and Biotransformation Pathways

Nicotine undergoes extensive metabolism, primarily in the liver, before being excreted. nih.gov The major metabolic pathway, accounting for 70-80% of nicotine metabolism in humans, is the conversion to cotinine. nih.govnih.gov This process involves a two-step reaction catalyzed mainly by the cytochrome P450 enzyme CYP2A6, which first oxidizes nicotine to nicotine-Δ1'(5')-iminium ion, followed by oxidation to cotinine by a cytosolic aldehyde oxidase. nih.govnih.gov

Other significant metabolic pathways include N-glucuronidation, catalyzed by UGT enzymes, and N'-oxidation, catalyzed by flavin-containing monooxygenase (FMO). nih.gov Minor pathways include the formation of nornicotine through N-demethylation and 2'-oxidation. nih.gov Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine by CYP2A6. nih.govresearchgate.net The use of deuterated nicotine, such as (+/-)-Nicotine-d3 salicylate salt, in metabolic studies allows for the precise tracing of these biotransformation pathways and the quantification of various metabolites in biological samples.

Interactive Table: Major Nicotine Metabolites and their Formation Pathways

MetaboliteFormation PathwayKey Enzymes
Cotinine C-oxidationCYP2A6, Aldehyde Oxidase nih.govnih.gov
Nicotine-N-glucuronide N-glucuronidationUGTs nih.gov
Nicotine-1'-N-oxide N'-oxidationFMO nih.gov
Nornicotine N-demethylationNot specified
trans-3'-hydroxycotinine 3'-hydroxylation of cotinineCYP2A6 nih.govresearchgate.net

In Vitro Metabolic Studies Using Hepatic Microsomes and Other Enzyme Systems

In vitro models are fundamental for characterizing the metabolic fate of xenobiotics under controlled conditions. Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes and are a primary tool for these investigations. nih.gov

Studies using human liver microsomes have been instrumental in defining the initial steps of nicotine metabolism. At physiologically relevant concentrations (around 10 μM), the primary metabolic pathway observed is C-oxidation, leading to the formation of the (S)-nicotine Δ1',5'-iminium ion. nih.gov This intermediate is then converted to (S)-cotinine. nih.gov The use of deuterated nicotine, such as (+/-)-Nicotine-d3, in these systems allows for precise tracing of the metabolic process.

The rate of cotinine formation in these microsomal systems has been shown to correlate strongly with the immunoreactivity for cytochrome P450 2A6 (CYP2A6), highlighting the central role of this enzyme. nih.gov Furthermore, the kinetic parameters of cotinine formation have been determined, with an apparent Michaelis constant (Kmapp) of approximately 39.6 μM and a maximum velocity (Vmax) of 444.3 pmol/min/mg protein in human liver microsomes. nih.gov In addition to microsomes, other in vitro systems like the S9 fraction, which contains both microsomal and cytosolic enzymes, can be used to investigate a broader range of metabolic reactions, including both phase I and phase II transformations. nih.gov

Table 1: Kinetic Parameters of (S)-Cotinine Formation in Human Liver Microsomes

Parameter Value
Kmapp 39.6 μM
Vmax 444.3 pmol/min/mg protein

Data derived from studies on (S)-nicotine metabolism in human liver microsomes. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2E1) and UDP-Glucuronosyltransferases (UGTs) in Nicotine Metabolism

The hCMEC/D3 cell line, an in vitro model of the human blood-brain barrier, has been used to investigate the expression of CYP enzymes in response to nicotine. tobaccopreventioncessation.com These studies have shown a significant induction of mRNA expression for CYP2A6 and CYP2E1, among others, suggesting that the blood-brain barrier may actively participate in nicotine metabolism. tobaccopreventioncessation.com

Identification and Quantification of Deuterated Nicotine Metabolites

The use of deuterated nicotine, such as (+/-)-Nicotine-d3, is invaluable for the accurate identification and quantification of its metabolites in various biological matrices. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific for this purpose. nih.govnih.gov

The major metabolites of nicotine that are typically quantified include cotinine and trans-3'-hydroxycotinine. nih.gov The ratio of trans-3'-hydroxycotinine to cotinine is a widely used biomarker for phenotyping CYP2A6 activity. nih.gov Other metabolites that have been identified and quantified in urine include nornicotine, norcotinine, cotinine N-oxide, and 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.gov The sum of nicotine and its major metabolites in urine, often referred to as total nicotine equivalents (TNE), provides a comprehensive measure of nicotine dose. nih.gov The use of deuterium-labeled internal standards, such as nicotine-d3, improves the accuracy of these quantitative methods.

Table 2: Commonly Quantified Nicotine Metabolites

Metabolite Analytical Method
Nicotine LC-MS/MS
Cotinine LC-MS/MS
trans-3'-Hydroxycotinine LC-MS/MS
Nornicotine LC-MS/MS
Norcotinine LC-MS/MS
Cotinine N-oxide LC-MS/MS
4-hydroxy-4-(3-pyridyl)butanoic acid LC-MS/MS

These metabolites are frequently measured in biological fluids to assess nicotine exposure and metabolism. nih.govnih.gov

Influence of Genetic Polymorphisms (e.g., CYP2A6 genotypes) on Nicotine Metabolism in Model Systems

Genetic variations in the CYP2A6 gene significantly impact the rate of nicotine metabolism. Individuals with reduced or null function CYP2A6 alleles are categorized as slow metabolizers, while those with normal or increased function alleles are fast metabolizers. nih.gov These genetic polymorphisms are a major determinant of inter-individual differences in nicotine clearance. capes.gov.br

Studies have demonstrated that a significant portion of the variability in the rate of total nicotine clearance is attributable to additive genetic influences. capes.gov.br The heritability of nicotine clearance via the cotinine pathway is estimated to be substantial. capes.gov.br Even after accounting for known CYP2A6 genotypes, a considerable amount of genetic influence remains, suggesting the involvement of other genetic factors or uncharacterized CYP2A6 alleles. capes.gov.br

The impact of CYP2A6 genetic polymorphisms on nicotine metabolism can be investigated in model systems by stratifying individuals based on their genotype and measuring metabolic ratios, such as the ratio of trans-3'-hydroxycotinine to cotinine. scilit.com These studies consistently show that individuals with reduced function CYP2A6 variants exhibit a lower metabolic ratio, indicating slower nicotine metabolism. scilit.com

Investigation of Isotope Effects on Nicotine Metabolism and Disposition

Kinetic Isotope Effects in Enzymatic Biotransformation Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This phenomenon is particularly pronounced when a hydrogen atom is replaced by a deuterium (B1214612) atom due to the doubling of the atomic mass. wikipedia.org The C-H bond is weaker and vibrates at a higher frequency than the C-D bond, leading to a lower activation energy for C-H bond cleavage. princeton.edu Consequently, reactions involving the breaking of a C-H bond are typically faster than those involving a C-D bond. wikipedia.org

In the context of nicotine metabolism, the use of deuterated nicotine allows for the investigation of KIEs in the enzymatic reactions catalyzed by CYP enzymes. The magnitude of the KIE can provide insights into the rate-determining step of the reaction mechanism. A significant KIE suggests that the cleavage of the C-D bond is involved in the slowest step of the metabolic transformation. nih.gov

Studies investigating deuterium KIEs in other metabolic systems have shown that while they can be significant, the measured effects in vivo are sometimes relatively small. nih.gov This highlights the complexity of metabolic pathways and the need for careful experimental design to accurately determine the impact of isotopic substitution on reaction rates.

Receptor Interaction and Neurobiological Studies in Preclinical Contexts

While the primary focus of studies utilizing this compound has been on its metabolism, understanding its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) is also crucial. Nicotine exerts its psychoactive effects by binding to and activating these receptors in the brain.

In preclinical studies, nicotine has been shown to influence the expression of enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase. wikipedia.org Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of dopamine (B1211576), a key neurotransmitter in the brain's reward pathways. Nicotine can sustain an increase in tyrosine hydroxylase activity, potentially contributing to its reinforcing effects. wikipedia.org

Furthermore, in vitro studies using cell lines that model the blood-brain barrier have indicated that nicotine can induce the expression of various CYP enzymes. tobaccopreventioncessation.com This suggests that nicotine may not only be metabolized at the blood-brain barrier but could also influence the metabolism of other substances that cross it.

Investigation of Nicotinic Acetylcholine Receptor (nAChR) Interactions and Desensitization using Labeled Nicotine

Nicotine's primary targets in the brain are the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central nervous system. The use of labeled nicotine, such as this compound, has been instrumental in characterizing the binding, activation, and subsequent desensitization of these receptors.

Chronic exposure to nicotine leads to a paradoxical upregulation of nAChRs, a phenomenon closely linked to nicotine dependence. In vitro studies using labeled nicotine have helped to quantify this upregulation in various brain regions. These studies reveal that prolonged agonist binding, facilitated by the stable nature of compounds like this compound, can lead to conformational changes in the receptor, transitioning it from a resting state to an activated state, and then to a desensitized (inactivated) state. nih.govnih.gov Desensitization, a process where the receptor no longer responds to the agonist despite its continued presence, is a key aspect of nicotine's action. nih.govnih.gov

Research has shown that different nAChR subtypes exhibit varying sensitivities and desensitization kinetics to nicotine. Electrophysiological studies in vitro have demonstrated that both the activation and desensitization of nAChRs contribute to the behavioral effects of nicotine. nih.gov While activation triggers downstream signaling cascades, desensitization can lead to a functional antagonism, which may also play a role in the complex behavioral responses to nicotine. nih.gov Although direct evidence of desensitization from in vivo studies is less clear, with some studies suggesting cognitive benefits of nicotinic stimulation without rapid loss of effect, the in vitro evidence for desensitization is robust. youtube.com

The ability to track the precise location and concentration of deuterated nicotine allows for detailed autoradiography and binding assays, providing a clearer picture of receptor occupancy and distribution. This information is crucial for understanding how different nicotine formulations and concentrations impact nAChR-mediated signaling and contribute to the development of tolerance and dependence.

Dopamine Receptor (D3) Modulation and Nicotine-Related Behaviors in Animal Models

The reinforcing and addictive properties of nicotine are largely attributed to its ability to modulate the mesolimbic dopamine system. Nicotine stimulates the release of dopamine in brain regions like the nucleus accumbens (NAc), a key component of the brain's reward circuitry. frontiersin.org The dopamine D3 receptor, a member of the D2-like receptor family, has emerged as a significant player in nicotine-related behaviors.

Animal models of nicotine self-administration have been pivotal in understanding the role of the D3 receptor. Studies have shown that the reinforcing effects of nicotine are associated with its impact on dopamine transmission. The use of different nicotine formulations, such as nicotine salts, has been found to influence reinforcement-related behaviors in animal models. nih.govresearchgate.net For instance, a study comparing nicotine freebase with various nicotine salts (benzoate, lactate, and tartrate) in a rat self-administration model demonstrated that nicotine salts could lead to greater reinforcement-related behaviors. nih.govresearchgate.net While this study did not specifically use salicylate salt, it highlights the importance of the salt form in modulating nicotine's effects, a principle that would apply to this compound.

The table below summarizes findings from a study investigating the effects of different nicotine salt formulations on reinforcement behavior in rats, providing a comparative framework for understanding how the salicylate salt might behave.

Table 1: Reinforcement Behavior in Rats Self-Administering Different Nicotine Formulations

Nicotine FormulationMean Number of Infusions (FR3 Schedule)Comparison to Nicotine-Freebase
Saline~10-
Nicotine-Freebase~25Baseline
Nicotine Benzoate~45Increased
Nicotine Lactate~40Increased
Nicotine Tartrate~38Increased
Data adapted from a study on reinforcement-related behaviors in an animal model. nih.gov

These findings suggest that the chemical properties of the salt form can influence the pharmacokinetics and reinforcing efficacy of nicotine. The use of a deuterated compound like this compound in such models would allow for precise quantification of brain nicotine levels and their correlation with dopamine release and D3 receptor engagement. Pharmacokinetic studies using stable isotope-labeled nicotine have already demonstrated the utility of this approach for measuring brain nicotine concentrations in freely moving rats. nih.gov

Modulation of the Endogenous Opioid System by Nicotine in Animal Models

The interaction between nicotine and the endogenous opioid system is another critical area of research in understanding nicotine addiction. Nicotine administration has been shown to elicit the release of endogenous opioids, such as endorphins and enkephalins, in the brain. elsevierpure.comnih.gov This opioid release is believed to contribute to the rewarding and analgesic effects of nicotine.

Animal models have been essential in delineating the role of the opioid system in nicotine's effects. Studies have demonstrated that the pharmacological or genetic blockade of opioid receptors can alter nicotine self-administration and the symptoms of nicotine withdrawal. elsevierpure.comnih.gov For example, the administration of the opioid antagonist naloxone (B1662785) has been shown to precipitate withdrawal signs in nicotine-dependent animals. nih.gov

The specific nAChR subtypes involved in nicotine's modulation of the opioid system have also been investigated. Research suggests that the α7 nAChR subtype plays a significant role in mediating nicotine-induced antinociception and physical dependence through the endogenous opioid system. nih.gov

The use of labeled nicotine, such as this compound, in these animal models would enable researchers to track the distribution of nicotine to brain regions rich in opioid receptors and to correlate its presence with the release of endogenous opioids. While direct studies employing this specific salt are not prevalent in the literature, the principles established by research using other forms of nicotine provide a strong foundation for its potential application. The table below illustrates the general effects of nicotine on the endogenous opioid system as observed in preclinical studies.

Table 2: Effects of Nicotine on the Endogenous Opioid System in Animal Models

Observed EffectBrain Regions ImplicatedKey Opioid Peptides Involved
Release of Endogenous OpioidsSupraspinal cord, Nucleus accumbensβ-endorphin, Met-enkephalin, Dynorphin
AntinociceptionCentral Nervous SystemEndogenous opioids
Physical DependenceCentral Nervous SystemEndogenous opioids
This table summarizes general findings from preclinical research on nicotine-opioid interactions. elsevierpure.comnih.govnih.gov

Isotopic Tracing and Source Authentication Applications of Deuterated Nicotine

Forensic and Origin Determination Studies

In forensic science and origin determination, the ability to distinguish between different sources of nicotine (B1678760) and to trace its presence in various samples is of paramount importance. Deuterated nicotine standards are instrumental in developing and validating the analytical methods required for these investigations.

The emergence of synthetic nicotine in consumer products, often marketed as "tobacco-free," has created significant regulatory and forensic challenges. nih.gov Analytically distinguishing between nicotine derived from tobacco plants (natural) and that produced through chemical synthesis is crucial for product verification and regulatory compliance. researchgate.netnih.gov While enantioselective analysis can sometimes differentiate racemic synthetic nicotine from the predominantly (S)-enantiomer form found in tobacco, it is ineffective against synthetically produced, enantiomerically pure (S)-nicotine. wiley.complos.org

Isotope ratio mass spectrometry (IRMS) offers a definitive solution. researchgate.net This technique measures the natural abundance of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov The isotopic ratios (e.g., δ²H) in a nicotine sample are determined by the source materials and the specific processes involved in its formation, creating a unique isotopic signature.

Research has demonstrated significant differences in the δ²H values between natural and synthetic nicotine. nih.govresearchgate.net Studies analyzing numerous tobacco leaf and commercial product samples have established that this isotopic signature can serve as a reliable metric for source authentication. nih.govresearchgate.net For instance, a δ²H value of -163.0‰ has been proposed as a potential threshold for distinguishing between the two sources. nih.govresearchgate.net

Furthermore, carbon-14 (B1195169) (¹⁴C) analysis provides an unambiguous method for differentiation. nih.govplos.org Nicotine derived from living tobacco plants contains contemporary levels of atmospheric ¹⁴C, a radioactive isotope. In contrast, synthetic nicotine produced from petroleum-based precursors is devoid of ¹⁴C, as the fossil fuels have been isolated from the atmosphere for millions of years. nih.gov Accelerator mass spectrometry can precisely quantify the ¹⁴C content, reliably identifying a sample as either bio-based (natural) or fossil-derived (synthetic). nih.govplos.org

Table 1: Isotopic Methods for Differentiating Nicotine Sources
Analytical TechniqueIsotope MeasuredPrinciple of DifferentiationKey Findings
Isotope Ratio Mass Spectrometry (IRMS)δ²H, δ¹³C, δ¹⁵NNatural and synthetic nicotine have different stable isotope ratios due to their distinct origins and manufacturing processes. nih.govδ²H values show significant differences; a threshold value can be used to distinguish between natural and synthetic sources. nih.govresearchgate.net Isotopic signatures are also linked to the geographical origin of tobacco leaves. nih.gov
Accelerator Mass Spectrometry (AMS)¹⁴C (Radiocarbon)Natural nicotine from plants contains modern levels of ¹⁴C, while synthetic nicotine from fossil fuels is ¹⁴C-free. nih.gov¹⁴C analysis accurately and definitively differentiates tobacco-derived nicotine from petroleum-based synthetic nicotine in all tested samples. nih.govplos.org
Gas/Liquid Chromatography-Mass Spectrometry (GC/MS, LC-MS)Not isotope-based (indirect)Analysis of minor tobacco alkaloids and impurities present in natural nicotine but absent in synthetic versions. wiley.comA panel of tobacco-derived alkaloid impurities can serve as biomarkers to identify natural nicotine. wiley.com Chiral analysis of nornicotine (B190312) may also help distinguish sources. nih.gov

Isotopically labeled compounds like (+/-)-Nicotine-d3 salicylate (B1505791) salt are indispensable for accurately quantifying nicotine and its metabolites in complex biological and environmental matrices. nih.gov The technique of isotope dilution mass spectrometry, where a known quantity of the deuterated standard is added to a sample, is considered a gold standard for analytical measurement. nih.gov

Biological Samples: In clinical and forensic toxicology, measuring exposure to tobacco products is essential. nih.gov Nicotine itself has a relatively short half-life, so its metabolites, such as cotinine (B1669453) and trans-3′-hydroxycotinine, which persist in the body for longer, are often measured as biomarkers of exposure. nih.govnih.gov Deuterated internal standards for nicotine and its various metabolites are used in validated methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precision and accuracy. nih.gov These methods can be applied to a wide range of biological samples, including:

Serum and Plasma nih.govnih.gov

Urine nih.govnih.gov

Saliva nih.gov

Hair nih.gov

The use of deuterated standards corrects for any loss of the analyte during sample extraction and processing, leading to highly reliable quantification of exposure levels. nih.govnih.gov

Environmental Samples: Nicotine released from tobacco smoke can settle on surfaces and persist in indoor environments, contributing to thirdhand smoke exposure. It can also be found in wastewater and other environmental compartments. Nicotine itself has been used as a tracer for the particulate matter phase of secondhand and environmental tobacco smoke. nih.gov Studies employ isotopically labeled standards to develop sensitive methods for detecting and quantifying nicotine and related compounds in environmental samples, helping to assess contamination levels and human exposure risks. hutton.ac.uk

Table 2: Application of Deuterated Nicotine in Tracing Studies
Sample TypeAnalyte(s) MeasuredPurpose of TracingAnalytical Method
Serum, UrineNicotine, CotinineTo accurately quantify nicotine concentration and exposure in smokers or individuals on nicotine replacement therapy. nih.govIsotope dilution Gas Chromatography-Mass Spectrometry (GC/MS). nih.gov
Plasma, UrineNicotine and multiple metabolites (e.g., Cotinine, trans-3'-hydroxycotinine)Simultaneous determination of a panel of biomarkers for comprehensive pharmacokinetic and tobacco exposure studies. nih.govSolid-Phase Extraction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov
Saliva, HairNicotine, CotinineForensic and clinical evaluation of recent or long-term tobacco exposure and abstinence monitoring. nih.govHigh-Performance Liquid Chromatography (HPLC). nih.gov
Environmental Surfaces, Air Particulate MatterNicotine, NicotellineTo trace and quantify environmental tobacco smoke contamination and assess thirdhand smoke exposure risks. nih.govGas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Stereochemical Research on Deuterated Nicotine Compounds

Chiral Synthesis and Resolution Techniques for Deuterated Nicotine (B1678760) Enantiomers

The biological effects of nicotine are highly dependent on its stereochemistry, with the naturally occurring (S)-(-)-nicotine being significantly more pharmacologically potent than its (R)-(+)-enantiomer. nih.govnih.gov Consequently, the ability to produce enantiomerically pure forms of deuterated nicotine is essential for detailed metabolic and analytical studies. Research in this area focuses on two main strategies: direct enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. One successful method involves the use of chiral auxiliaries. For instance, Ellman's tert-butanesulfinylamide has been employed to guide the stereochemical outcome of the synthesis, yielding nicotine derivatives with high diastereoselectivity. acs.org Another strategy is the intramolecular hydroboration-cycloalkylation of a chiral azido-olefin, which can be tailored to produce either the (R)- or (S)-enantiomer. bris.ac.uk These synthetic routes can be adapted to use deuterated starting materials to produce enantiopure deuterated nicotine analogs.

Chiral Resolution of Racemic Mixtures: Resolution is the process of separating a racemic mixture, such as (+/-)-nicotine-d3, into its constituent enantiomers. A classic and effective method is diastereomeric salt formation. google.com This involves reacting the racemic nicotine base with an enantiomerically pure chiral acid, such as O,O'-dibenzoyl-L-tartaric acid or O,O'-di-p-toluoyl-D-tartaric acid. google.com The reaction creates two diastereomeric salts with different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of nicotine can be recovered by treatment with a base.

Another powerful resolution technique is chiral chromatography . khanacademy.org Racemic deuterated nicotine can be passed through a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column containing a chiral stationary phase (CSP). nih.govacs.org The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, enabling their collection as pure enantiomers.

TechniquePrincipleExample of ApplicationReference
Enantioselective Synthesis Uses a chiral molecule (auxiliary or catalyst) to direct the formation of a single desired enantiomer.Synthesis using Ellman's tert-butanesulfinylamide as a chiral auxiliary to produce specific nicotine enantiomers. acs.org
Diastereomeric Salt Formation Reacts a racemic base with a single enantiomer of a chiral acid to form separable diastereomeric salts.Resolution of (R,S)-nicotine using enantiomerically pure dibenzoyl tartaric acid. google.com
Chiral Chromatography Separates enantiomers based on their differential interaction with a chiral stationary phase.Separation of (R)- and (S)-nicotine using a chiral α1-acid glycoprotein (B1211001) column or a β-cyclodextrin phase. nih.govacs.org

Stereoselective Metabolism Studies of Deuterated Nicotine

The metabolic pathways of nicotine are stereoselective, meaning that the (R)- and (S)-enantiomers are processed at different rates by enzymes in the body. nih.govnih.gov (S)-Nicotine is the preferred substrate for the primary metabolic enzyme, cytochrome P450 2A6 (CYP2A6), which catalyzes its conversion to cotinine (B1669453). nih.govresearchgate.net Cotinine is then further metabolized, primarily to trans-3'-hydroxycotinine, a reaction also catalyzed predominantly by CYP2A6. nih.gov

Deuterated nicotine, specifically (+/-)-nicotine-d3, is an indispensable tool in these studies. When administered, it follows the same metabolic routes as non-deuterated nicotine. Researchers can add a known quantity of the deuterated racemic mixture to biological samples and use it as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov This allows for the precise quantification of the metabolic rates of both (S)- and (R)-nicotine and the formation of their respective metabolites.

Studies have shown that the metabolism of nicotine to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) is highly stereoselective. In rats, nicotine metabolism predominantly produces (R)-hydroxy acid. nih.gov In contrast, the metabolism of the tobacco-specific nitrosamine (B1359907) NNK results mainly in (S)-hydroxy acid. nih.gov This distinction is critical for developing biomarkers to differentiate between nicotine exposure and exposure to carcinogenic nitrosamines. The use of deuterated standards like nicotine-d3 is essential for accurately measuring the enantiomeric composition of these metabolites in urine.

EnzymeMetabolic StepStereoselectivityReference
CYP2A6 Nicotine → CotininePrefers (S)-Nicotine nih.govresearchgate.net
CYP2A6 Cotinine → trans-3'-HydroxycotinineHighly stereoselective for the trans-isomer nih.govnih.gov
Aldehyde Oxidase Nicotine-Δ1'(5')-iminium ion → CotinineOxidizes the intermediate from CYP2A6 action researchgate.netresearchgate.net
UDP-glucuronosyltransferase (UGT) Nicotine → Nicotine-N-β-glucuronideProduces (S)-nicotine-N-β-glucuronide nih.gov

Enantiomeric Analysis of Deuterated Nicotine and Metabolites in Complex Biological Matrices

Accurately measuring the concentration of individual nicotine enantiomers and their metabolites in complex biological matrices such as plasma, urine, or saliva is a significant analytical challenge. These matrices contain numerous interfering substances, and the target analytes are often present at very low concentrations. Deuterated standards, including (+/-)-Nicotine-d3 salicylate (B1505791) salt, are fundamental to overcoming these challenges. nih.gov

The gold standard for this type of analysis is chromatography coupled with mass spectrometry .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique. acs.orgnih.gov

Sample Preparation: A biological sample (e.g., plasma) is collected. A precise amount of an internal standard, such as a solution of (+/-)-nicotine-d3 and cotinine-d3, is added. The sample is then processed, typically by protein precipitation or liquid-liquid extraction, to remove interfering components. nih.gov

Chiral Separation: The prepared sample is injected into an HPLC system equipped with a chiral column (e.g., Chiralpak AGP or a cyclodextrin-based column). The chiral stationary phase separates the (R)- and (S)-enantiomers of both the endogenous nicotine/metabolites and the deuterated standards. nih.govacs.org

Detection and Quantification: The separated compounds flow into a tandem mass spectrometer. The instrument distinguishes between the endogenous analyte and the deuterated internal standard based on their mass-to-charge ratio. For example, it can simultaneously monitor the transitions for nicotine and nicotine-d3. Because the internal standard experiences the same extraction loss and ionization suppression as the analyte, its signal can be used to accurately calculate the concentration of the (R)- and (S)-enantiomers in the original sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also highly effective. Samples can be analyzed on a GC with a chiral column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Beta DEX). nih.govacs.org In some methods, nicotine is first demethylated to nornicotine (B190312), which is then derivatized with a chiral reagent like (-)-camphanic acid chloride to form diastereomers that can be separated on a standard capillary GC column. nih.gov

Analytical MethodColumn/TechniqueKey FeaturesReference
LC-MS/MS Chiralpak AGP columnAllows for rapid and sensitive quantification of nicotine enantiomers in tobacco products and biological fluids. nih.gov
LC-MS/MS Macrocyclic glycopeptide bonded to porous particlesAchieves very short retention times (<2 min) with excellent resolution (Rs = 3.0). acs.org
GC-MS Beta DEX 120 chiral columnUsed to differentiate between tobacco-derived and synthetic nicotine in e-liquids by resolving enantiomers. nih.govacs.org
¹H NMR Spectroscopy Chiral complexing agents (e.g., l,l′-binaphthyl-2,2′-diylphosphoric acid)Creates distinct signals for (R)- and (S)-nicotine, allowing for the determination of enantiomeric ratios. nih.govacs.org

Future Directions and Emerging Research Avenues for Deuterated Nicotine Research

Development of Novel Deuterated Nicotine (B1678760) Analogs for Targeted Research Questions

The synthesis of deuterated nicotine, such as 3',3'-dideuteronicotine, has been instrumental in pharmacokinetic studies, allowing researchers to accurately trace the absorption, distribution, metabolism, and excretion of nicotine without the confounding variables of endogenous exposure. researchgate.net These studies have provided critical data on the bioavailability of nicotine from various delivery systems and its metabolic pathways. researchgate.net

The future in this area lies in the development of more sophisticated deuterated nicotine analogs to answer highly specific research questions. This includes the creation of conformationally restricted analogs, which are synthetic versions of nicotine with limited structural flexibility. nih.gov The deuteration of these novel structures could provide invaluable insights into their binding affinity and selectivity for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov

Furthermore, the emergence of novel synthetic nicotine analogs, such as 6-methyl nicotine (6-MN), in consumer products presents a new frontier for research. nih.govmedrxiv.orgyale.edu The synthesis of deuterated versions of these new analogs will be crucial for understanding their unique pharmacokinetic and pharmacodynamic properties, as well as their potential health effects. yale.edu

Research AreaApplication of Novel Deuterated Nicotine AnalogsPotential Insights
Receptor Binding StudiesDeuterated conformationally restricted nicotine analogsEnhanced understanding of nAChR subtype selectivity and binding kinetics.
Pharmacokinetics of New ProductsDeuterated versions of emerging synthetic nicotine analogs (e.g., 6-MN)Accurate determination of absorption, metabolism, and elimination of new nicotine-like compounds.
Metabolic Pathway IdentificationSpecifically labeled deuterated nicotine analogsElucidation of novel metabolic pathways and the enzymes involved.
Table 1: Applications of Novel Deuterated Nicotine Analogs in Targeted Research.

Integration of Deuterated Nicotine Standards with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The fields of metabolomics and fluxomics, which involve the comprehensive study of metabolites and their dynamic changes within biological systems, are being increasingly applied to nicotine research. researchgate.netnih.gov Stable isotope labeling is a cornerstone of these technologies, providing a means to trace the metabolic fate of compounds. masonaco.orgmonash.edu Deuterated nicotine standards, such as (+/-)-Nicotine-d3 salicylate (B1505791) salt, are indispensable for accurate quantification in mass spectrometry-based metabolomics platforms.

The integration of deuterated nicotine standards in metabolomics studies allows for a global and unbiased view of the metabolic perturbations caused by nicotine exposure. nih.gov This can lead to the discovery of novel biomarkers of exposure and effect.

Metabolic flux analysis, or fluxomics, takes this a step further by measuring the rates of metabolic reactions. By introducing a deuterated nicotine tracer, researchers can map the flow of nicotine and its metabolites through various metabolic pathways. This provides a dynamic picture of how nicotine metabolism is altered in different physiological and pathological states. While the direct application of fluxomics to nicotine research is still an emerging area, the foundational techniques rely heavily on the principles of stable isotope tracing.

Omics TechnologyRole of Deuterated Nicotine StandardsResearch Advancements
MetabolomicsInternal standard for accurate quantification of nicotine and its metabolites.Identification of metabolic fingerprints associated with nicotine exposure and dependence. researchgate.netnih.gov
FluxomicsTracer to map the dynamic flow of nicotine through metabolic pathways.Understanding the rates of nicotine metabolism and the factors that influence them.
Table 2: Integration of Deuterated Nicotine in Omics Technologies.

Advancements in Quantitative Biomarker Discovery and Validation Using Deuterated Internal Standards

The discovery and validation of reliable biomarkers are critical for advancing our understanding of nicotine dependence and for the development of effective smoking cessation therapies. nih.govqps.comnih.govresearchgate.net Deuterated internal standards are the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for variations and matrix effects.

The use of deuterium-labeled nicotine and its metabolites as internal standards has significantly improved the accuracy and precision of methods used to quantify these compounds in biological fluids like blood, urine, and saliva. This has been instrumental in a variety of research applications, including:

Pharmacokinetic studies: Accurately determining the half-life and clearance of nicotine. researchgate.net

Bioavailability studies: Comparing the delivery of nicotine from different products.

Metabolism studies: Quantifying the conversion of nicotine to its major metabolite, cotinine (B1669453). nih.gov

The high degree of accuracy afforded by deuterated internal standards is essential for the validation of new biomarkers of nicotine exposure and harm. As research moves towards more personalized approaches to smoking cessation, the ability to accurately measure an individual's nicotine metabolism rate, often determined by the nicotine metabolite ratio (NMR), will be crucial. qps.com The precise measurement of nicotine and its metabolites, facilitated by the use of deuterated standards, is fundamental to this endeavor.

Biomarker ApplicationContribution of Deuterated Internal StandardsImpact on Research
Nicotine Metabolite Ratio (NMR)Ensures accurate and precise quantification of nicotine and cotinine.Allows for the classification of individuals as fast or slow metabolizers of nicotine, aiding in personalized medicine. qps.com
Exposure AssessmentProvides reliable measurement of nicotine and cotinine levels in various biological matrices.Enables accurate assessment of exposure to nicotine from tobacco and other nicotine-containing products.
Clinical TrialsValidates adherence to treatment and measures changes in nicotine intake.Improves the reliability and interpretability of clinical trial data for smoking cessation therapies.
Table 3: Role of Deuterated Standards in Biomarker Research.

Q & A

Basic: What methodological approaches are recommended for synthesizing (±)-Nicotine-d3 salicylate salt in a research setting?

Synthesis involves combining deuterated nicotine (nicotine-d3) with salicylic acid under controlled conditions. Key steps include:

  • Neutralization : React nicotine-d3 (freebase) with salicylic acid in a stoichiometric ratio (1:1) in an anhydrous solvent (e.g., ethanol) to avoid hydrolysis .
  • Precipitation : Adjust pH to ensure complete salt formation. Salicylate salts typically precipitate at acidic pH (3–4) due to reduced solubility .
  • Purification : Use recrystallization or column chromatography to isolate the salt, followed by lyophilization for stability .
  • Validation : Confirm deuteration efficiency via NMR (deuterium integration at C2, C4, and C5 positions of nicotine) and LC-ESI-MS for molecular weight verification .

Basic: How can researchers verify the purity and structural integrity of (±)-Nicotine-d3 salicylate salt?

Methodological validation requires:

  • Chromatography : HPLC or UPLC with UV detection (λ = 260 nm for nicotine, 295 nm for salicylate) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution LC-ESI-MS to confirm isotopic labeling (e.g., m/z shift of +3 for nicotine-d3) and salt adduct formation ([M+H]+ for nicotine, [M−H]− for salicylate) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points (e.g., nicotine-d3 salicylate melts at ~136°C, consistent with non-deuterated analogs) .

Basic: What experimental considerations are critical for assessing the solubility and stability of (±)-Nicotine-d3 salicylate salt?

  • Solubility Profiling : Test in aqueous buffers (pH 1–8) and organic solvents (e.g., DMSO, ethanol) using gravimetric or spectrophotometric methods. Salicylate salts show pH-dependent solubility, with higher solubility in alkaline media .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC for hydrolysis products (e.g., free nicotine-d3 and salicylic acid) .
  • Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the salicylate moiety .

Advanced: How can isotopic labeling (deuterium) in (±)-Nicotine-d3 salicylate salt enhance pharmacokinetic or metabolic studies?

  • Tracing Metabolism : Use LC-MS/MS to differentiate endogenous nicotine from deuterated analogs in plasma/tissue samples, enabling precise quantification of absorption and elimination rates .
  • Isotope Effects : Monitor kinetic isotope effects (KIEs) in enzymatic pathways (e.g., CYP2A6-mediated nicotine metabolism) to assess deuterium’s impact on reaction rates .
  • Protein Binding : Employ equilibrium dialysis to compare binding affinities of deuterated vs. non-deuterated nicotine to nicotinic acetylcholine receptors (nAChRs) .

Advanced: How should researchers address discrepancies between in vitro and in vivo data for (±)-Nicotine-d3 salicylate salt?

  • Bioavailability Factors : Compare in vitro permeability (e.g., Caco-2 cell assays) with in vivo absorption (plasma AUC) to identify barriers like first-pass metabolism or pH-dependent solubility .
  • Tissue Distribution : Use autoradiography or whole-body imaging in rodent models to track deuterated nicotine accumulation in target tissues (e.g., brain, lungs) .
  • Metabolite Interference : Validate LC-MS/MS methods to distinguish parent compound from deuterated metabolites (e.g., cotinine-d3) .

Advanced: What experimental strategies are recommended for studying (±)-Nicotine-d3 salicylate salt’s interaction with biological targets (e.g., nAChRs)?

  • Binding Assays : Perform competitive radioligand displacement using [3H]-epibatidine to measure affinity (Ki) for α4β2 and α7 nAChR subtypes .
  • Functional Studies : Use electrophysiology (patch-clamp) in transfected HEK cells to assess agonism/antagonism potency (EC50/IC50) .
  • Structural Analysis : Molecular docking simulations (AutoDock Vina) to model salicylate’s role in stabilizing nicotine-receptor interactions .

Advanced: How can researchers optimize (±)-Nicotine-d3 salicylate salt formulations for controlled-release applications?

  • Polymer Selection : Test biodegradable polymers (PLGA, chitosan) for sustained release profiles using Franz diffusion cells .
  • Ion-Pairing : Evaluate counterion exchange (e.g., replacing salicylate with benzoate) to modulate solubility and release kinetics, referencing comparative uptake data (Table 3 in ).
  • Stability in Matrices : Assess salt integrity in simulated biological fluids (e.g., gastric fluid pH 1.2, intestinal fluid pH 6.8) .

Advanced: What analytical frameworks are suitable for resolving conflicting data on (±)-Nicotine-d3 salicylate salt’s pharmacological effects?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., receptor binding, metabolic half-life) to identify outliers or methodological biases .
  • Multivariate Statistics : Apply principal component analysis (PCA) to correlate physicochemical properties (logP, pKa) with biological activity .
  • Dose-Response Modeling : Use nonlinear regression (GraphPad Prism) to reconcile discrepancies in potency metrics across assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.